molecular formula C14H20N2O4 B6239364 tert-butyl 4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate CAS No. 2375259-47-3

tert-butyl 4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate

Cat. No.: B6239364
CAS No.: 2375259-47-3
M. Wt: 280.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C₁₄H₂₄N₂O₄ It is a derivative of piperidine and oxazole, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate typically involves the following steps:

  • Formation of Piperidine Derivative: Piperidine is reacted with appropriate reagents to introduce the formyl group at the 4-position of the oxazole ring.

  • Esterification: The resulting piperidine derivative is then esterified with tert-butyl alcohol under acidic conditions to form the final product.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid.

  • Reduction: The formyl group can be reduced to a hydroxyl group.

  • Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives.

  • Reduction: Hydroxyl derivatives.

  • Substitution: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery.

Medicine: In the medical field, the compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting various diseases.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism by which tert-butyl 4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The compound may also bind to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

  • Tert-butyl 4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate: is structurally similar to other piperidine derivatives and oxazole derivatives.

  • Tert-butyl N-(5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)carbamate: is another compound with a similar functional group arrangement.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound in scientific research.

Properties

CAS No.

2375259-47-3

Molecular Formula

C14H20N2O4

Molecular Weight

280.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.